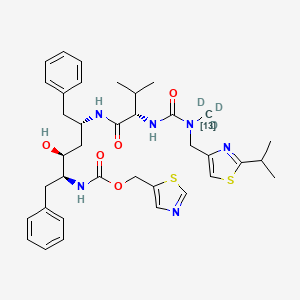
Ritonavir-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ritonavir-13C,d3 is a labeled version of Ritonavir, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. Ritonavir itself is a well-known inhibitor of the human immunodeficiency virus (HIV) protease, used in the treatment of HIV infection and acquired immunodeficiency syndrome (AIDS). The isotopic labeling in this compound allows for its use in various scientific studies, particularly in tracing and quantification during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ritonavir-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ritonavir. This can be achieved through specific synthetic routes that introduce these isotopes at designated positions in the molecule. The process typically involves the use of isotopically labeled starting materials and reagents under controlled reaction conditions to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as vacuum drum drying to solidify nanosuspensions of the compound. This method ensures the retention of the isotopic labels while producing a stable and redispersible product suitable for further processing into tablets or capsules .
Chemical Reactions Analysis
Types of Reactions: Ritonavir-13C,d3, like its parent compound Ritonavir, undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .
Scientific Research Applications
Ritonavir-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and degradation of Ritonavir.
Biology: Employed in studies to understand the interaction of Ritonavir with biological targets, such as HIV protease.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Ritonavir in the body.
Industry: Applied in the development and optimization of pharmaceutical formulations containing Ritonavir .
Mechanism of Action
Ritonavir-13C,d3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism is similar to that of Ritonavir, with the isotopic labeling allowing for more precise studies of the drug’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Ritonavir: The parent compound, used widely in the treatment of HIV/AIDS.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action .
Uniqueness: Ritonavir-13C,d3 is unique due to its isotopic labeling, which allows for its use in advanced scientific studies that require precise tracing and quantification. This makes it particularly valuable in drug development and pharmacokinetic studies, where understanding the exact behavior of the drug in the body is crucial .
Properties
Molecular Formula |
C37H48N6O5S2 |
|---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[(2-propan-2-yl-1,3-thiazol-4-yl)methyl-(trideuterio(113C)methyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3 |
InChI Key |
NCDNCNXCDXHOMX-DYMHQHQRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





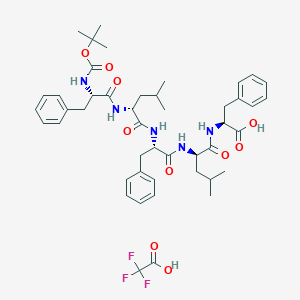
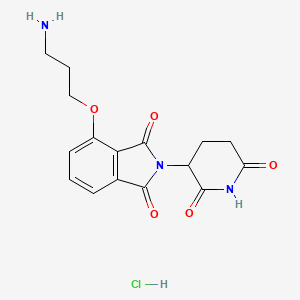
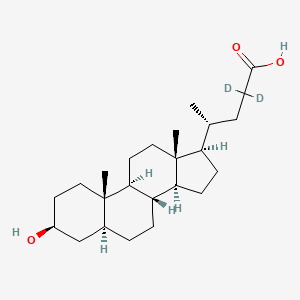

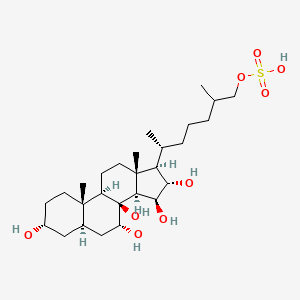

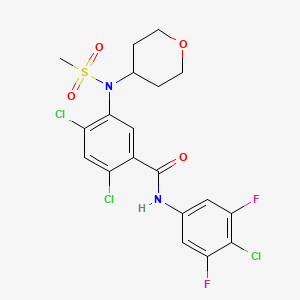
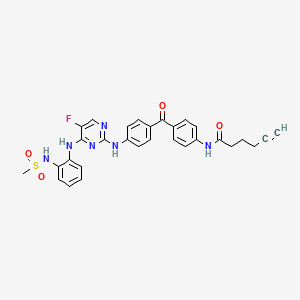
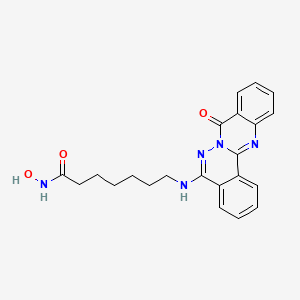
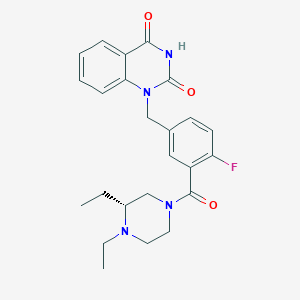
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
